![molecular formula C19H20ClNO5 B2858930 2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1797878-48-8](/img/structure/B2858930.png)
2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate, also known as CDMPA, is a chemical compound that has been widely used in scientific research. It is a member of the acetate ester family and has been studied for its potential biochemical and physiological effects. In
Scientific Research Applications
Metabolic Pathways and Metabolite Identification
The research on the metabolism of psychoactive compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats has identified various metabolites through enzymatic hydrolysis, suggesting the operation of multiple metabolic pathways. This study highlights the intricate metabolic processes that similar compounds, including 2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate, may undergo, potentially offering insights into their pharmacokinetics and toxicological profiles (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Pharmacological Activity and Enzyme Inhibition
Research into new compounds such as ML 3000, a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase, demonstrates the potential of compounds like 2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate in the development of drugs with anti-inflammatory, analgesic, antipyretic, antiasthmatic, and antiaggregative activities, without causing gastrointestinal damage. This study underscores the therapeutic applications of enzyme inhibitors in treating various conditions (Laufer, Tries, Augustin, & Dannhardt, 1994).
Antimicrobial Applications
The synthesis and evaluation of formazans from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents showcase the potential of structurally similar compounds for antimicrobial uses. These compounds exhibit moderate activity against pathogenic bacterial and fungal strains, indicating the role of 2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate and its derivatives in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Heterocyclic Chemistry and Drug Synthesis
The condensation of 2-(4-chlorophenyl)-1-(2,4-dimetoxyphenyl)-3-(dimethylamino)prop-2-en-1-one highlights the synthetic routes to create heterocyclic compounds with potential pharmacological activities. This research outlines methodologies for synthesizing isoflavones, pyrazoles, and aminopyrimidines, demonstrating the versatility of compounds like 2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate in drug discovery and development (Moskvina, Shilin, & Khilya, 2015).
Mechanism of Action
Target of Action
The primary target of the compound “2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate” is currently unknown. The compound contains a 5-Chloro-2,4-dimethoxyphenyl group
Mode of Action
Based on its structural similarity to 5-chloro-2,4-dimethoxyphenyl isocyanate , it may interact with biological targets in a similar manner. Isocyanates are known to react with amines, alcohols, and water, forming ureas, carbamates, and carbonic acid, respectively . This suggests that the compound could potentially react with biological molecules containing these functional groups, leading to various biochemical changes.
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s challenging to accurately summarize the affected biochemical pathways. Given the potential reactivity of the compound, it could potentially interfere with various biochemical pathways involving amines and alcohols .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific studies on this compound. Based on its potential reactivity, it could induce various cellular responses depending on the specific biological targets it interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biological molecules could influence the compound’s action, efficacy, and stability. For instance, the reactivity of isocyanate groups is known to be influenced by pH . .
properties
IUPAC Name |
[2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO5/c1-12-4-6-13(7-5-12)8-19(23)26-11-18(22)21-15-9-14(20)16(24-2)10-17(15)25-3/h4-7,9-10H,8,11H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLGLRNWAZDMSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=C(C=C2OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.